molecular formula C13H14N2O2S B3387733 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851468-03-6

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B3387733
CAS No.: 851468-03-6
M. Wt: 262.33 g/mol
InChI Key: YDBMGVOTDPAKGU-UHFFFAOYSA-N
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Description

This compound (CAS: 851468-03-6; molecular weight: 262.33 g/mol) belongs to a class of imidazole derivatives featuring a sulfanylacetic acid moiety. It is structurally characterized by a planar imidazole core connected to a substituted phenyl group and a thioether-linked acetic acid chain.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-4-3-5-11(10(9)2)15-7-6-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMGVOTDPAKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186443
Record name 2-[[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851468-03-6
Record name 2-[[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851468-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the reaction of 2,3-dimethylphenyl imidazole with a suitable sulfanylacetic acid derivative. One common method involves the use of dry dichloromethane as a solvent, with lutidine as a base, and the reaction is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
Target compound 2,3-dimethylphenyl C₁₃H₁₄N₂O₂S 262.33 High lipophilicity (logP inferred from methyl groups), steric hindrance Research use; temporarily unavailable
2-{[1-(3-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 3-chlorophenyl C₁₁H₉ClN₂O₂S 268.72 Increased polarity due to Cl; moderate logP Potential antimicrobial agent; available via specialty suppliers
2-{[1-(3-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 3-methoxyphenyl C₁₂H₁₂N₂O₃S 264.3 Enhanced solubility (methoxy group); lower logP Discontinued; limited commercial availability
2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid 3-chloro-2-methylphenyl C₁₂H₁₁ClN₂O₂S 283.18 High lipophilicity (Cl + methyl); steric effects Structural analog for SAR studies
2-({1-[4-(Trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid 4-(trifluoromethyl)phenyl C₁₂H₉F₃N₂O₂S 302.27 Strong electron-withdrawing CF₃ group; high stability R&D use; specialized synthesis required
2-({1-[(4-Sulfamoylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetic acid 4-sulfamoylbenzyl C₁₂H₁₃N₃O₄S₂ 327.38 Polar sulfonamide group; hydrogen-bonding capacity Potential enzyme inhibitor (e.g., carbonic anhydrase)

Key Research Findings and Analysis

Steric and Electronic Effects
  • The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity to certain receptors compared to smaller substituents like 3-chlorophenyl .
  • The trifluoromethyl group in the 4-substituted analog (CAS: 1038335-12-4) enhances metabolic stability due to its electron-withdrawing nature, making it a candidate for prolonged biological activity .
Solubility and Lipophilicity
  • The 3-methoxyphenyl derivative (MW: 264.3) exhibits improved aqueous solubility compared to the target compound, attributed to the polar methoxy group .

Biological Activity

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, also known by its molecular formula C13H14N2O2S and CAS number 851468-05-8, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects based on recent studies.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 851468-05-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)
Thiazole DerivativesBroad-spectrum antifungal activity

Cytotoxicity Studies

Cytotoxicity assays using human colorectal adenocarcinoma cells (Caco-2) have been performed to evaluate the safety profile of this compound. The findings suggest varying degrees of cytotoxic effects at different concentrations.

Concentration (mM)Cell Viability (%)Reference
0.198.5
185.0
547.0
105.7

The compound showed a significant reduction in cell viability at higher concentrations, indicating potential cytotoxic effects that warrant further investigation.

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes in microbial metabolism, similar to other imidazole derivatives that target urease and other critical pathways in pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other thiazole derivatives. The study demonstrated that modifications in the molecular structure could enhance or diminish antimicrobial efficacy against resistant strains of bacteria and fungi.

Example Case Study

In a comparative study of various thiazole derivatives:

  • Compound A showed effective inhibition against MRSA.
  • Compound B , with a similar structure to our compound of interest, exhibited enhanced activity against vancomycin-resistant Enterococcus faecium.

These findings suggest that structural variations can significantly impact biological activity, highlighting the importance of further research into the specific mechanisms by which this compound operates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Reactant of Route 2
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2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

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